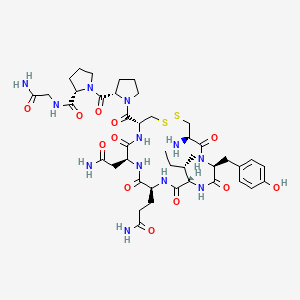

Pro8-Oxytocin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H62N12O12S2 |

|---|---|

Molecular Weight |

991.1 g/mol |

IUPAC Name |

(2S)-1-[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C42H62N12O12S2/c1-3-21(2)34-40(64)48-25(12-13-31(44)56)36(60)50-27(17-32(45)57)37(61)51-28(20-68-67-19-24(43)35(59)49-26(38(62)52-34)16-22-8-10-23(55)11-9-22)41(65)54-15-5-7-30(54)42(66)53-14-4-6-29(53)39(63)47-18-33(46)58/h8-11,21,24-30,34,55H,3-7,12-20,43H2,1-2H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,63)(H,48,64)(H,49,59)(H,50,60)(H,51,61)(H,52,62)/t21-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1 |

InChI Key |

WEYJTHRLWIRGQK-BQGUCLBMSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Pro8-Oxytocin: A Technical Guide to its Chemical Structure, Synthesis, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pro8-Oxytocin ([Pro8]OT), a naturally occurring analog of the neuropeptide oxytocin, has garnered significant interest within the scientific community for its distinct pharmacological profile. Characterized by the substitution of a proline residue at the 8th position in place of the more common leucine, this compound exhibits enhanced potency and efficacy at primate oxytocin receptors. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and signaling pathways of this compound, presenting key data in a structured format to aid researchers and professionals in the field of drug development.

Chemical Structure

This compound is a cyclic nonapeptide with a disulfide bridge between the two cysteine residues at positions 1 and 6. The substitution of proline for leucine at the 8th position is the defining characteristic of this oxytocin analog.

| Identifier | Value | Source |

| IUPAC Name | 1-({(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-(4-hydroxybenzyl)-13-[(1S)-1-methylpropyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-4-yl}carbonyl)-L-prolyl-L-prolyl-glycinamide | [1] |

| Synonyms | [Pro8]Oxytocin, P8OT, [8-Proline]oxytocin | [1] |

| CAS Number | 24327-19-3 | [2][3] |

| Molecular Formula | C42H62N12O12S2 | [1][3] |

| Molecular Weight | 991.14 g/mol | [3] |

| Amino Acid Sequence | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Pro-Gly-NH2 (Disulfide bridge: Cys1-Cys6) | [4][5] |

| SMILES String | CC--INVALID-LINK--[C@@H]1NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--CSSC--INVALID-LINK--=O)NC(=O)--INVALID-LINK--=O)NC1=O">C@HC(=O)N3CCC[C@H]3C(=O)N--INVALID-LINK--CC(C)C | Not directly found, but derived from structure |

Chemical Synthesis

The synthesis of this compound, like other oxytocin analogs, is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). Both Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies can be employed. The following outlines a generalized experimental protocol based on the Fmoc strategy, which is widely used for peptide synthesis.[6][7]

General Solid-Phase Peptide Synthesis Workflow

Caption: Generalized workflow for Solid-Phase Peptide Synthesis of this compound.

Detailed Experimental Protocol (Fmoc Strategy)

Materials:

-

Rink-Amide resin

-

Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Cys(Trt)-OH)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Washing solvent: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v)

-

Cyclization reagent: Iodine in methanol

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Resin Swelling: The Rink-Amide resin is swelled in DMF for 30 minutes.

-

First Amino Acid Coupling: The C-terminal amino acid (Fmoc-Gly-OH) is coupled to the resin using HBTU and DIPEA in DMF. The reaction is monitored for completion (e.g., using a ninhydrin test).

-

Fmoc Deprotection: The Fmoc group is removed by treating the resin with 20% piperidine in DMF.

-

Peptide Chain Elongation: The subsequent Fmoc-protected amino acids (Pro, Pro, Cys(Trt), Asn(Trt), Gln(Trt), Ile, Tyr(tBu), Cys(Trt)) are sequentially coupled to the growing peptide chain. Each coupling step is followed by a deprotection step.

-

Cleavage and Side-Chain Deprotection: The fully assembled peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with the TFA cleavage cocktail.[8]

-

Oxidative Cyclization: The linear peptide is dissolved in a dilute solution of methanol, and a solution of iodine in methanol is added dropwise until a persistent yellow color is observed, indicating the formation of the disulfide bond.

-

Purification: The crude cyclic peptide is purified by preparative RP-HPLC to yield this compound with high purity.[8]

-

Characterization: The final product is characterized by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.

Signaling Pathways

This compound exerts its biological effects by binding to and activating oxytocin receptors (OXTR) and, to a lesser extent, vasopressin 1a receptors (AVPR1a).[9][10] The activation of these G-protein coupled receptors (GPCRs) initiates downstream signaling cascades.

Caption: this compound signaling through the Gq-PLC pathway.

The primary signaling pathway for this compound upon binding to OXTR involves the activation of the Gq alpha subunit of the heterotrimeric G-protein.[11] This initiates the following cascade:

-

Activation of Phospholipase C (PLC): Activated Gq stimulates PLC.

-

Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. Receptor activation can also lead to the opening of plasma membrane calcium channels, resulting in Ca²⁺ influx.[3] The subsequent increase in intracellular calcium concentration is a key event in many of oxytocin's physiological effects.[2][12]

-

Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular Ca²⁺, activates PKC, which in turn phosphorylates various downstream targets, leading to cellular responses.

This compound also shows signaling through Gi/o pathways, which can lead to the inhibition of adenylyl cyclase and modulation of ion channels, such as Ca²⁺-activated K⁺ channels.[11]

Quantitative Pharmacological Data

This compound generally exhibits a higher binding affinity and greater potency at primate oxytocin receptors compared to the more common Leu8-Oxytocin. The following tables summarize key quantitative data from comparative studies.

Table 1: Competitive Binding Affinities (Ki, nM) at Primate AVPR1a [9]

| Ligand | Human AVPR1a | Macaque AVPR1a | Marmoset AVPR1a |

| This compound | 8.7 | 23.8 | 176 |

| Leu8-Oxytocin | 15.8 | 30.0 | 247 |

| Arginine Vasopressin (AVP) | 0.6 | 1.2 | 0.9 |

Table 2: Competitive Binding Affinities (IC50, nM) at Primate OXTRs [13]

| Ligand | Human OXTR | Macaque OXTR | Marmoset OXTR | Titi Monkey OXTR |

| This compound | 20 | 40 | 150 | 190 |

| Leu8-Oxytocin | 90 | 70 | 400 | 960 |

| Arginine Vasopressin (AVP) | 520 | 460 | 2900 | 3900 |

Table 3: Potency for Calcium Signaling (EC50, pM) at Primate OXTRs [13]

| Ligand | Human OXTR | Macaque OXTR | Marmoset OXTR | Titi Monkey OXTR |

| This compound | 70 | 1340 | 50 | 600 |

| Leu8-Oxytocin | 130 | 2100 | 160 | 1000 |

| Arginine Vasopressin (AVP) | 230 | 7800 | 430 | 4900 |

Conclusion

This compound represents a significant natural variant of oxytocin with distinct pharmacological properties, most notably its enhanced interaction with primate oxytocin receptors. Understanding its chemical structure, synthesis, and signaling pathways is crucial for leveraging its potential in therapeutic applications and for advancing our knowledge of the oxytocinergic system. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working with this potent neuropeptide.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Oxytocin Receptor | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues | Springer Nature Experiments [experiments.springernature.com]

- 7. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marmoset vasopressin 1a receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marmoset vasopressin 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Comparison of the Ability of Leu8- and this compound to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pro8-Oxytocin: Sequence, Modifications, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pro8-Oxytocin is a naturally occurring nonapeptide analog of oxytocin identified in New World monkeys. It is characterized by the substitution of a proline residue for the leucine typically found at position 8 in the consensus mammalian oxytocin sequence. This subtle modification has been shown to alter its binding affinity and functional potency at oxytocin and vasopressin receptors, with implications for its physiological and behavioral effects. This technical guide provides a comprehensive overview of the this compound peptide, including its sequence and key modifications, a summary of its quantitative pharmacological data, detailed experimental protocols for its synthesis and characterization, and visualizations of its signaling pathway and experimental workflow.

This compound Peptide Sequence and Modifications

This compound is a cyclic nonapeptide with the following amino acid sequence:

Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Pro-Gly-NH₂ [1]

A disulfide bridge between the two cysteine residues (Cys1 and Cys6) is essential for its biological activity. The primary modification that distinguishes this compound from the consensus mammalian oxytocin is the presence of a proline residue at position 8, in place of a leucine (Leu8-Oxytocin).[2][3] This substitution introduces a rigid bend in the peptide's C-terminal tail. The C-terminus is amidated.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (IC₅₀/Kᵢ) and functional potencies (EC₅₀) of this compound in comparison to Leu8-Oxytocin and Arginine Vasopressin (AVP) at primate oxytocin receptors (OTR) and vasopressin 1a receptors (AVPR1a). Data were obtained from studies using Chinese Hamster Ovary (CHO) cells expressing the respective recombinant primate receptors.

Table 1: Binding Affinity (IC₅₀/Kᵢ, nM) at Primate Oxytocin Receptors (OTR)

| Ligand | Human OTR | Macaque OTR | Marmoset OTR |

| This compound | 20 | 40 | 150 |

| Leu8-Oxytocin | 90 | 70 | 400 |

| Arginine Vasopressin (AVP) | 520 | 460 | 2900 |

Table 2: Functional Potency (EC₅₀, pM) for Intracellular Calcium Mobilization at Primate OTR

| Ligand | Human OTR | Macaque OTR | Marmoset OTR |

| This compound | 70 | 1340 | 50 |

| Leu8-Oxytocin | 130 | 2100 | 160 |

| Arginine Vasopressin (AVP) | 230 | 7800 | 430 |

Table 3: Binding Affinity (IC₅₀, nM) at Primate Vasopressin 1a Receptors (AVPR1a)

| Ligand | Human AVPR1a | Macaque AVPR1a | Marmoset AVPR1a |

| This compound | 8 | 21 | 150 |

| Leu8-Oxytocin | 16 | 28 | 220 |

| Arginine Vasopressin (AVP) | 0.63 | 1.1 | 0.78 |

Table 4: Functional Potency (EC₅₀, nM) for Intracellular Calcium Mobilization at Primate AVPR1a

| Ligand | Human AVPR1a | Macaque AVPR1a | Marmoset AVPR1a |

| This compound | 110 | 10 | 6.7 |

| Leu8-Oxytocin | 145 | 21 | 8.4 |

| Arginine Vasopressin (AVP) | 2.1 | 0.03 | 0.06 |

Signaling Pathway

This compound primarily exerts its effects through the G-protein coupled oxytocin receptor (OTR). Upon binding, it predominantly activates the Gαq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration is a key downstream signal that mediates many of the physiological effects of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and biological characterization of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Cys(Trt)-OH)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)

-

Solvents: DMF, DCM (dichloromethane)

-

Cleavage cocktail: TFA (trifluoroacetic acid) / TIS (triisopropylsilane) / H₂O (95:2.5:2.5, v/v/v)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (beads are blue), repeat the coupling step.

-

-

Washing: After a negative Kaiser test (beads are colorless), wash the resin with DMF and DCM.

-

Peptide Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, starting from the C-terminus (Glycine) and proceeding to the N-terminus (Cysteine).

-

Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Cys(Trt)-OH), perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Drying: Dry the crude peptide pellet under vacuum.

Cyclization and Purification of this compound

Materials:

-

Crude linear this compound

-

Oxidation buffer: 0.1 M ammonium bicarbonate buffer, pH 8.5

-

RP-HPLC system with a C18 column

-

Mobile phase A: 0.1% TFA in water

-

Mobile phase B: 0.1% acetonitrile in water with 0.1% TFA

-

Lyophilizer

Procedure:

-

Oxidative Cyclization:

-

Dissolve the crude linear peptide in the oxidation buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular disulfide bond formation.

-

Stir the solution gently at room temperature and monitor the reaction by RP-HPLC until the linear peptide is consumed (typically 12-24 hours).

-

-

Purification by RP-HPLC:

-

Acidify the cyclization mixture with TFA to pH 2-3.

-

Filter the solution and inject it onto the C18 column.

-

Elute the peptide using a linear gradient of mobile phase B (e.g., 10-60% over 30 minutes) at a flow rate of 1 mL/min.

-

Monitor the elution at 220 nm and collect the fractions containing the purified this compound.

-

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

-

Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.

Radioligand Receptor Binding Assay

This protocol describes a competition binding assay to determine the affinity of this compound for the oxytocin receptor.

Materials:

-

CHO cells stably expressing the primate oxytocin receptor of interest.

-

Radioligand: ¹²⁵I-ornithine vasotocin analog (¹²⁵I-OVTA)

-

Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

-

Wash buffer: Ice-cold binding buffer

-

Non-specific binding control: High concentration of unlabeled Leu8-Oxytocin (e.g., 10 µM)

-

Scintillation counter and vials

Procedure:

-

Cell Plating: Seed the CHO-OTR cells in 96-well plates and grow to confluence.

-

Assay Setup:

-

Prepare serial dilutions of unlabeled this compound.

-

In a 96-well plate, add the binding buffer, a fixed concentration of ¹²⁵I-OVTA (e.g., at its Kₑ), and the serially diluted this compound.

-

Include wells for total binding (¹²⁵I-OVTA only) and non-specific binding (¹²⁵I-OVTA + high concentration of unlabeled Leu8-Oxytocin).

-

-

Incubation: Add the cell membrane preparations or intact cells to the assay plate and incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Termination and Washing:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in binding buffer.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific ¹²⁵I-OVTA binding) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay

This protocol uses a fluorescence-based assay to measure the functional potency of this compound in activating the oxytocin receptor.

Materials:

-

CHO cells stably expressing the primate oxytocin receptor of interest.

-

Fluorescent calcium indicator dye (e.g., Fluo-8 AM)

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Probenecid (to prevent dye leakage)

-

FLIPR (Fluorometric Imaging Plate Reader) or FlexStation instrument

-

96- or 384-well black-walled, clear-bottom plates

Procedure:

-

Cell Plating: Seed the CHO-OTR cells into black-walled, clear-bottom plates and grow to 80-90% confluence.

-

Dye Loading:

-

Prepare the dye-loading solution containing the fluorescent calcium indicator and probenecid in the assay buffer.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Plate Preparation: Prepare a plate with serial dilutions of this compound in assay buffer.

-

Measurement:

-

Place both the cell plate and the compound plate into the FLIPR or FlexStation instrument.

-

The instrument will add the this compound solutions to the cell wells and immediately begin measuring the fluorescence intensity over time.

-

A baseline fluorescence is recorded before the addition of the agonist, and the change in fluorescence upon agonist addition is monitored.

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

-

Plot the response against the logarithm of the this compound concentration.

-

Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) by non-linear regression analysis.

-

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound, from its synthesis to its biological evaluation.

References

- 1. Binding Characteristics of Two Oxytocin Variants and Vasopressin at Oxytocin Receptors from Four Primate Species with Different Social Behavior Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding Characteristics of Two Oxytocin Variants and Vasopressin at Oxytocin Receptors from Four Primate Species with Different Social Behavior Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxytocin Receptor (OXTR) Cell Line | Liquid chromatography–mass spectrometry (LC–MS) [lcms.com]

mechanism of action of Pro8-Oxytocin

An In-depth Technical Guide on the Mechanism of Action of Pro8-Oxytocin

Introduction

This compound (Pro8-OXT) is a naturally occurring structural analog of oxytocin (OXT), the canonical mammalian nonapeptide hormone. In Pro8-OXT, the leucine residue at position 8, which is highly conserved across most mammalian species (Leu8-OXT), is substituted with a proline residue.[1] This variant is notably found in New World primates, such as marmosets, and its existence is correlated with distinct social behaviors, including social monogamy and biparental care.[2][3] Pro8-OXT interacts primarily with two G protein-coupled receptors (GPCRs): the oxytocin receptor (OXTR) and, to a lesser extent, the vasopressin 1a receptor (AVPR1a).[1][4] Its unique binding kinetics and signaling profile at these receptors result in altered physiological and behavioral effects compared to Leu8-OXT. This document provides a detailed examination of the molecular , intended for researchers and professionals in drug development.

Receptor Binding and Affinity

Pro8-OXT elicits its effects by binding to and activating OXTR and AVPR1a. The affinity of this binding is a critical determinant of its potency and downstream signaling. Competition binding assays have been employed to quantify the binding affinity (expressed as Kᵢ or IC₅₀) of Pro8-OXT in comparison to Leu8-OXT and the related neuropeptide Arginine Vasopressin (AVP).

Oxytocin Receptor (OXTR)

Studies consistently show that primate OXTRs exhibit a higher binding affinity for Pro8-OXT compared to the more common Leu8-OXT.[5] This suggests that the proline substitution at position 8 enhances the ligand's interaction with the receptor binding pocket across different primate species, regardless of their native oxytocin variant.

Vasopressin 1a Receptor (AVPR1a)

Pro8-OXT also demonstrates significant cross-reactivity with the AVPR1a, though generally with lower affinity than the endogenous ligand, AVP.[4] The binding affinity of Pro8-OXT at AVPR1a varies across species. At the human AVPR1a, Pro8-OXT binds with an affinity comparable to Leu8-OXT but significantly lower than AVP.[4] Interestingly, the affinity of both oxytocin variants for the marmoset AVPR1a is substantially lower than for human or macaque receptors.[4]

Table 1: Comparative Binding Affinities (Kᵢ/IC₅₀, nM) of Pro8-OXT and Related Ligands

| Receptor | Species | Pro8-OXT | Leu8-OXT | Arginine Vasopressin (AVP) | Reference |

| OXTR | Human | 20 | 90 | 520 | [5] |

| Macaque | 40 | 70 | 460 | [5] | |

| Marmoset | 150 | 400 | 2900 | [5] | |

| AVPR1a | Human | 8.7 (Kᵢ) | 15.8 (Kᵢ) | 0.6 (Kᵢ) | [4] |

| Macaque | 23.8 (Kᵢ) | 30.0 (Kᵢ) | 1.2 (Kᵢ) | [4] | |

| Marmoset | 176 (Kᵢ) | 247 (Kᵢ) | 0.9 (Kᵢ) | [4] |

Note: IC₅₀ values are presented for OXTR, and Kᵢ values are for AVPR1a as reported in the cited literature.

Signal Transduction Pathways

Upon binding to its receptor, Pro8-OXT initiates a cascade of intracellular signaling events. The OXTR is known to couple promiscuously to several G protein subtypes, including Gαq, Gαi/o, and Gαs.[1][6] However, the canonical and most well-characterized pathway activated by both Pro8-OXT and Leu8-OXT is mediated by the Gαq protein.[1][2]

-

Gq Protein Activation: Ligand binding induces a conformational change in the receptor, facilitating the activation of the heterotrimeric Gq protein. This leads to the dissociation of the Gαq subunit, which in turn activates Phospholipase C (PLC).[7][8]

-

PLC-Mediated Hydrolysis: Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9]

-

Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the endoplasmic reticulum (or sarcoplasmic reticulum in muscle cells). This binding triggers the release of stored calcium (Ca²⁺) into the cytoplasm, leading to a rapid increase in intracellular Ca²⁺ concentration.[8][10] This elevation in cytosolic Ca²⁺ is a pivotal event that mediates many of the physiological responses to oxytocin, such as smooth muscle contraction.[7][11]

Functional Activity and Efficacy

The functional consequence of receptor binding and signaling is a measurable cellular response, typically quantified by potency (EC₅₀, the concentration required to elicit 50% of the maximal response) and efficacy (Eₘₐₓ, the maximum response achievable). For Pro8-OXT, the primary functional readout is intracellular calcium mobilization.

At the marmoset OXTR, the cognate ligand Pro8-OXT was found to be more efficacious (higher Eₘₐₓ) in promoting Gq-mediated calcium mobilization than Leu8-OXT, although both peptides displayed similar subnanomolar potencies.[1] In contrast, at the human OXTR, both the potency and efficacy of Pro8-OXT and Leu8-OXT in Gq signaling were comparable.[1]

Regarding the AVPR1a, Pro8-OXT and Leu8-OXT act as less efficacious agonists than AVP at the human receptor. Conversely, at the marmoset AVPR1a, both oxytocin analogs produce a higher efficacious response than AVP.[4][12] This species-specific difference in efficacy highlights the co-evolution of ligands and their receptors.

Table 2: Functional Potency (EC₅₀) for Calcium Mobilization

| Receptor | Species | Ligand | EC₅₀ (nM) | Reference |

| mOTR | Marmoset | Pro8-OXT | 0.4 | [1] |

| Leu8-OXT | 0.5 | [1] | ||

| hOTR | Human | Pro8-OXT | 1.6 | [1] |

| Leu8-OXT | 0.7 | [1] |

Note: EC₅₀ values are derived from concentration-response curves for intracellular calcium elevation in transfected CHO cells.

Experimental Protocols

The characterization of Pro8-OXT's mechanism of action relies on standardized in vitro assays. Below are detailed methodologies for the key experiments cited.

Protocol 1: Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of an unlabeled ligand (e.g., Pro8-OXT) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells are stably transfected to express the primate receptor of interest (e.g., human AVPR1a). Cells are cultured to confluence in appropriate media.

-

Membrane Preparation: Cells are harvested, homogenized, and centrifuged to isolate the cell membrane fraction containing the receptors.

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains:

-

A fixed concentration of radiolabeled ligand (e.g., ¹²⁵I-labeled oxytocin-vasopressin antagonist, ¹²⁵I-OVTA).

-

A fixed amount of cell membrane preparation.

-

Increasing concentrations of the unlabeled competitor ligand (Pro8-OXT, Leu8-OXT, or AVP).

-

-

Incubation: The plate is incubated (e.g., for 2 hours at room temperature) to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and calculate the IC₅₀ value. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a ligand to activate Gq-coupled receptors, leading to an increase in intracellular calcium. It is used to determine potency (EC₅₀) and efficacy (Eₘₐₓ).

-

Cell Culture: CHO cells stably expressing the receptor of interest (e.g., mOTR or hOTR) are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.[1]

-

Dye Loading: The culture medium is removed, and cells are incubated in a buffer containing a calcium-sensitive fluorescent indicator dye, such as Fluo-3 AM, for a specified time (e.g., 1 hour at 37°C). This allows the dye to enter the cells.

-

Baseline Measurement: The plate is placed into a fluorescence imaging plate reader. A baseline fluorescence reading is taken before the addition of the ligand.

-

Ligand Addition: A range of concentrations of the agonist (e.g., Pro8-OXT) is automatically added to the wells.

-

Signal Detection: The fluorescence intensity is monitored in real-time. Binding of Ca²⁺ to the dye results in a significant increase in its fluorescence, which is proportional to the intracellular Ca²⁺ concentration.

-

Data Analysis: The peak change in fluorescence is measured for each ligand concentration. The data are normalized and plotted against the log of the ligand concentration to generate a dose-response curve. Non-linear regression is used to determine the EC₅₀ and Eₘₐₓ values.

Conclusion

The is characterized by its high-affinity binding to primate oxytocin receptors and its significant cross-reactivity with vasopressin 1a receptors. Its primary signaling cascade proceeds through the canonical Gq-PLC-IP₃ pathway, culminating in the mobilization of intracellular calcium.[1][7] Compared to the common mammalian Leu8-OXT, Pro8-OXT demonstrates enhanced binding affinity and, in some receptor contexts, greater efficacy.[1][5] These subtle but significant molecular distinctions in receptor interaction and signal transduction likely underlie the unique behavioral phenotypes observed in species expressing this oxytocin variant. A thorough understanding of this mechanism is crucial for the development of novel therapeutics targeting the oxytocinergic system for social, reproductive, and psychiatric disorders.

References

- 1. A Comparison of the Ability of Leu8- and this compound to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marmoset vasopressin 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marmoset vasopressin 1a receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dual Oxytocin Receptor-G Protein Signaling in the Autoregulation of Activities of Oxytocin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Molecular mechanisms regulating the effects of oxytocin on myometrial intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Oxytocin: its mechanism of action and receptor signalling in the myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. google.com [google.com]

- 12. medchemexpress.com [medchemexpress.com]

Pro8-Oxytocin G-Protein Coupled Receptor Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pro8-Oxytocin (Pro8-OT), a naturally occurring variant of the neuropeptide oxytocin (OT) found in New World primates, has garnered significant interest for its distinct pharmacological profile at the oxytocin receptor (OXTR), a class A G-protein coupled receptor (GPCR). This technical guide provides a comprehensive overview of the G-protein coupled receptor signaling pathways activated by Pro8-OT. It delves into the comparative binding affinities and functional potencies of Pro8-OT and the canonical Leu8-Oxytocin (Leu8-OT) at both the oxytocin and vasopressin V1a receptors. Detailed experimental protocols for key assays are provided to facilitate reproducible research in this area. Furthermore, this guide illustrates the complex signaling cascades, including the canonical Gq/11 pathway and alternative Gi/o and Gs pathways, through detailed diagrams, offering a valuable resource for researchers investigating the therapeutic potential of Pro8-OT and its analogs.

Introduction

Oxytocin is a nonapeptide hormone and neurotransmitter pivotal in various physiological processes, including parturition, lactation, and complex social behaviors.[1] The oxytocin receptor (OXTR) is the primary mediator of its effects and belongs to the rhodopsin-type class I GPCR superfamily.[2] While Leu8-Oxytocin is the most common mammalian form of the peptide, a variant with a proline substitution at the eighth position, this compound, has been identified in marmoset monkeys.[3] This single amino acid substitution results in altered signaling properties, suggesting potential for the development of biased agonists with improved therapeutic profiles. This guide explores the nuanced signaling of Pro8-OT at the molecular and cellular levels.

Comparative Pharmacology of this compound

Pro8-OT exhibits a distinct pharmacological profile compared to Leu8-OT, with notable differences in binding affinity and functional potency at both the oxytocin receptor (OXTR) and the structurally related vasopressin 1a receptor (AVPR1a). These differences are crucial for understanding its species-specific effects and therapeutic potential.

Binding Affinity

Competitive radioligand binding assays have been employed to determine the binding affinities (Ki or IC50 values) of Pro8-OT and Leu8-OT. These studies reveal that Pro8-OT generally displays a higher or comparable affinity for the primate OXTR compared to Leu8-OT.[4]

Table 1: Comparative Binding Affinities (IC50/Ki, nM) of Oxytocin Analogs at Primate Oxytocin (OTR) and Vasopressin V1a (AVPR1a) Receptors

| Receptor | Ligand | Human | Macaque | Marmoset |

| OTR | Pro8-OT | 20 | 40 | 150 |

| Leu8-OT | 90 | 70 | 400 | |

| AVP | 520 | 460 | 2900 | |

| AVPR1a | Pro8-OT | 8.7 | 23.8 | 176 |

| Leu8-OT | 15.8 | 30.0 | 247 | |

| AVP | 0.6 | 1.2 | 0.9 |

Data compiled from multiple sources.[4][5]

Functional Potency and Efficacy

Functional assays, such as calcium mobilization, are used to assess the potency (EC50) and efficacy (Emax) of receptor activation. Pro8-OT demonstrates potent agonism at the OXTR, often with higher efficacy in certain species like the marmoset.[3] Interestingly, both Pro8-OT and Leu8-OT act as partial agonists at the human AVPR1a compared to the endogenous ligand Arginine Vasopressin (AVP).[4][6]

Table 2: Comparative Functional Potency (EC50, nM) of Oxytocin Analogs in Calcium Mobilization Assays

| Receptor | Ligand | Human | Macaque | Marmoset |

| OTR | Pro8-OT | 0.07 | 1.34 | 0.05 |

| Leu8-OT | 0.13 | 2.10 | 0.16 | |

| AVP | 0.23 | 7.80 | 0.43 | |

| AVPR1a | Pro8-OT | 110 | 17.0 | 3.14 |

| Leu8-OT | 145 | 31.4 | 3.8 | |

| AVP | 2.1 | 0.3 | 0.1 |

Data compiled from multiple sources.[4][5]

Oxytocin Receptor Signaling Pathways

The OXTR is a pleiotropic receptor that couples to multiple G-protein subtypes, initiating diverse intracellular signaling cascades.

Canonical Gq/11 Signaling Pathway

The primary and most well-characterized signaling pathway for the OXTR is through the coupling to Gαq/11 proteins.[1][7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7] This cascade is fundamental to many of oxytocin's physiological effects, including uterine contractions.[2]

Caption: Canonical Gq/11 signaling pathway of the Oxytocin Receptor.

Non-Canonical Gi/o and Gs Signaling Pathways

Beyond the canonical Gq/11 pathway, the OXTR can also couple to inhibitory Gi/o proteins and stimulatory Gs proteins.[1][2]

-

Gi/o Pathway: Coupling to Gi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] The βγ subunits of Gi/o can also activate other effectors, such as inwardly rectifying potassium (GIRK) channels and mitogen-activated protein kinase (MAPK) pathways.[8]

-

Gs Pathway: Although less common, OXTR coupling to Gs proteins can stimulate adenylyl cyclase, leading to an increase in cAMP and subsequent activation of Protein Kinase A (PKA).[9] This pathway's activation appears to be cell-type and context-dependent.

Caption: Non-canonical Gi/o and Gs signaling pathways of the Oxytocin Receptor.

Biased Agonism and Downstream Signaling

Pro8-OT has been suggested to be a biased agonist at the OXTR, preferentially activating certain signaling pathways over others. Notably, Pro8-OT appears to be a weaker agonist for β-arrestin recruitment compared to Leu8-OT.[10] This has implications for receptor desensitization and internalization, as β-arrestins play a key role in these processes.[11] Reduced β-arrestin recruitment by Pro8-OT could lead to more sustained G-protein-mediated signaling.

Activation of the OXTR, through both G-protein-dependent and β-arrestin-dependent mechanisms, can lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK), a member of the MAPK family.[12] ERK activation is a convergence point for multiple signaling pathways and regulates diverse cellular processes, including gene expression and cell proliferation.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of unlabeled ligands for the OXTR.

Materials:

-

Cell membranes expressing the OXTR

-

Radioligand (e.g., [³H]-Oxytocin or a high-affinity antagonist like [¹²⁵I]-Ornithine Vasotocin Analog (OTA))

-

Unlabeled competitor ligands (Pro8-OT, Leu8-OT, AVP)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well plates

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Filtration apparatus

Procedure:

-

Prepare serial dilutions of the unlabeled competitor ligands in binding buffer.

-

In a 96-well plate, add a constant amount of cell membranes to each well.

-

Add the serially diluted unlabeled ligands to the respective wells.

-

Add a fixed concentration of the radioligand (typically at or below its Kd value) to all wells.

-

For determining non-specific binding, add a high concentration of an unlabeled ligand to a set of wells.

-

Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 values of the competitor ligands. Convert IC50 values to Ki values using the Cheng-Prusoff equation.[13][14]

Caption: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium mobilization using the fluorescent indicator Fluo-4 AM.[15][16]

Materials:

-

Cells expressing the OXTR (e.g., CHO or HEK293 cells)

-

Fluo-4 AM

-

Pluronic F-127

-

Probenecid (optional, to prevent dye extrusion)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

96- or 384-well black-walled, clear-bottom plates

-

Fluorescence plate reader with automated injection (e.g., FlexStation or FLIPR)

Procedure:

-

Seed cells in the microplates and allow them to adhere overnight.

-

Prepare the Fluo-4 AM loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer. Probenecid can be added at this stage.

-

Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

-

Incubate the plate at 37°C for 45-60 minutes, followed by incubation at room temperature for 15-30 minutes to allow for de-esterification of the dye.

-

Prepare serial dilutions of the agonist (Pro8-OT, Leu8-OT) in assay buffer in a separate plate (compound plate).

-

Place both the cell plate and the compound plate into the fluorescence plate reader.

-

Measure the baseline fluorescence for a short period.

-

The instrument's integrated pipettor then adds the agonist from the compound plate to the cell plate.

-

Continue to measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Analyze the data by calculating the peak fluorescence response or the area under the curve. Plot the response against the agonist concentration to determine the EC50 value.[15][17]

Caption: Workflow for a calcium mobilization assay using Fluo-4 AM.

ERK Phosphorylation Assay (Western Blot)

This protocol describes the detection of ERK phosphorylation by Western blotting.[12][18]

Materials:

-

Cells expressing the OXTR

-

Serum-free medium

-

Agonists (Pro8-OT, Leu8-OT)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Seed cells and grow to 80-90% confluency.

-

Serum-starve the cells for several hours to overnight to reduce basal ERK phosphorylation.

-

Stimulate the cells with different concentrations of the agonist for a specific time (e.g., 5-10 minutes).

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-pERK antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with the anti-tERK antibody, or run a parallel blot.

-

Quantify the band intensities and calculate the ratio of pERK to tERK.[19][20]

Caption: Workflow for an ERK phosphorylation Western blot assay.

Conclusion

This compound presents a fascinating case of natural ligand variation leading to altered GPCR signaling. Its distinct pharmacological profile, including higher affinity at the OXTR and potential for biased agonism, makes it a compelling subject for both basic research and drug development. The detailed protocols and signaling pathway diagrams provided in this guide are intended to equip researchers with the necessary tools and knowledge to further investigate the intricate world of this compound signaling and unlock its therapeutic potential. Further studies are warranted to fully elucidate the downstream consequences of its biased signaling, particularly concerning ERK activation and receptor trafficking, which will be crucial for the rational design of novel OXTR-targeting therapeutics.

References

- 1. academic.oup.com [academic.oup.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. A Comparison of the Ability of Leu8- and this compound to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marmoset vasopressin 1a receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marmoset vasopressin 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]

- 8. karger.com [karger.com]

- 9. Role of the adenylate cyclase/cyclic AMP pathway in oxytocin-induced lacrimal gland myoepithelial cells contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. β-Arrestin mediates oxytocin receptor signaling, which regulates uterine contractility and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. abcam.com [abcam.com]

- 17. abcam.com [abcam.com]

- 18. pubcompare.ai [pubcompare.ai]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Evolutionary Significance of Pro8-Oxytocin in Primates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nonapeptide oxytocin (OT) is a critical neuromodulator of social behaviors across mammals. While long considered a highly conserved molecule, significant variation has been identified in New World monkeys (NWMs), most notably the Pro8-Oxytocin (Pro8-OT) variant, where the leucine at position 8 is replaced by a proline. This substitution has profound implications for the peptide's structure and function, and its emergence is linked to the evolution of complex social behaviors such as social monogamy and biparental care in certain primate lineages. This technical guide provides an in-depth analysis of the evolutionary significance of Pro8-OT, detailing its genetic basis, receptor binding kinetics, and downstream signaling pathways. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological processes to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development.

Introduction: The Evolutionary Diversification of Oxytocin in Primates

Oxytocin, a neurohypophysial hormone, plays a pivotal role in a suite of physiological and behavioral processes, including parturition, lactation, and social cognition. For decades, the structure of oxytocin was thought to be universally conserved across placental mammals. However, research has revealed a surprising degree of diversity within the primate order, particularly among NWMs.[1] The most prominent variant is Pro8-OT, resulting from a single nucleotide polymorphism in the OXT gene.[2][3]

The emergence of Pro8-OT is not a random evolutionary event. Its prevalence in certain NWM species is significantly associated with social systems characterized by monogamy and extensive paternal care.[1] This suggests a co-evolutionary relationship between the oxytocin ligand and the social behaviors it modulates. Understanding the functional consequences of this amino acid substitution is therefore crucial for elucidating the neurobiological underpinnings of social diversity in primates and for the development of novel oxytocinergic therapeutics.

Genetic Basis of this compound

The substitution of proline for leucine at the eighth position of the oxytocin peptide is the result of a single non-synonymous point mutation in the oxytocin gene (OXT). Specifically, a C-to-T transition in the codon for the eighth amino acid leads to this change.[2] This mutation has been identified in several NWM species, including marmosets, tamarins, and squirrel monkeys.[4][5] The rigid cyclic structure introduced by the proline residue in Pro8-OT is hypothesized to alter its binding affinity and efficacy at oxytocin and vasopressin receptors, thereby influencing its physiological and behavioral effects.

Quantitative Analysis of Receptor Binding and Signaling

The functional significance of the Pro8 substitution is evident in its interactions with the oxytocin receptor (OTR) and the closely related vasopressin 1a receptor (AVPR1a). Comparative studies have revealed nuanced differences in binding affinities and signaling potencies between Pro8-OT and the ancestral Leu8-OT across various primate species.

Oxytocin Receptor (OTR) Binding and Signaling

Studies utilizing in vitro receptor binding assays and calcium mobilization assays have demonstrated that Pro8-OT exhibits a modestly higher binding affinity and potency at the OTR compared to Leu8-OT, not only in species where it is the native ligand (e.g., marmosets) but also in species that express Leu8-OT (e.g., humans, macaques, and titi monkeys).[6][7] This suggests that the OTR has a conserved preference for the structural conformation of Pro8-OT.

| Species | Native Ligand | Receptor | Ligand | Binding Affinity (IC50, nM) | Ca2+ Signaling (EC50, pM) |

| Human | Leu8-OT | OTR | Pro8-OT | 20 | 70 |

| Leu8-OT | 90 | 130 | |||

| AVP | 520 | 230 | |||

| Macaque | Leu8-OT | OTR | Pro8-OT | 40 | 1340 |

| Leu8-OT | 70 | 2100 | |||

| AVP | 460 | 7800 | |||

| Marmoset | Pro8-OT | OTR | Pro8-OT | 150 | 50 |

| Leu8-OT | 400 | 160 | |||

| AVP | 2900 | 430 | |||

| Titi Monkey | Leu8-OT | OTR | Pro8-OT | 190 | 600 |

| Leu8-OT | 960 | 1000 | |||

| AVP | 3900 | 4900 |

Table 1: Comparative binding affinities and calcium signaling potencies of Pro8-OT, Leu8-OT, and Arginine Vasopressin (AVP) at the Oxytocin Receptor (OTR) in different primate species. Data compiled from[6][8].

Vasopressin 1a Receptor (AVPR1a) Crosstalk

The effects of oxytocin are not exclusively mediated by the OTR; it also exhibits crosstalk with the AVPR1a. Interestingly, the agonistic properties of Pro8-OT and Leu8-OT at the AVPR1a differ across primate species. While both variants show no significant difference in binding affinity at the AVPR1a, Pro8-OT demonstrates a significantly higher maximal response in calcium mobilization at the marmoset AVPR1a compared to Leu8-OT.[9][10] In contrast, at the human AVPR1a, both oxytocin variants act as partial agonists compared to AVP.[9][11] This suggests that the evolutionary modifications in the oxytocin ligand may also influence its interaction with the vasopressin system, contributing to species-specific behavioral outcomes.

| Species | Receptor | Ligand | Binding Affinity (Ki, nM) | Maximal Ca2+ Response (% of AVP) |

| Human | AVPR1a | AVP | 0.9 | 100% |

| Leu8-OT | 247 | ~45% | ||

| Pro8-OT | 176 | ~45% | ||

| Macaque | AVPR1a | AVP | 0.5 | 100% |

| Leu8-OT | 126 | Not significantly different from AVP | ||

| Pro8-OT | 120 | Not significantly different from AVP | ||

| Marmoset | AVPR1a | AVP | 1.2 | 100% |

| Leu8-OT | 1180 | 118% | ||

| Pro8-OT | 1050 | 137% |

Table 2: Comparative binding affinities and maximal calcium responses of AVP, Leu8-OT, and Pro8-OT at the Vasopressin 1a Receptor (AVPR1a) in different primate species. Data compiled from[9][11][12].

Signaling Pathways and Experimental Workflows

The binding of Pro8-OT to its receptor initiates a cascade of intracellular signaling events that ultimately mediate its physiological and behavioral effects. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying oxytocin analogs.

References

- 1. Transfecting Plasmid DNA into CHO-K1 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - TR [thermofisher.com]

- 2. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. takara.co.kr [takara.co.kr]

- 4. pubcompare.ai [pubcompare.ai]

- 5. GPCR deorphanization assay in HEK-293 cells [bio-protocol.org]

- 6. Construction of Recombinant Cell Lines for GPCR Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. sinobiological.com [sinobiological.com]

- 10. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 11. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues | Springer Nature Experiments [experiments.springernature.com]

- 12. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

Pro8-Oxytocin in Marmosets: A Technical Guide to Physiological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin (OXT) is a neuropeptide critical for regulating complex social behaviors. While the structure of OXT is highly conserved across most mammalian species ([Leu8]-OXT), New World primates, including the common marmoset (Callithrix jacchus), possess a unique variant, [Pro8]-Oxytocin (Pro8-OXT), which has a proline substitution at the 8th amino acid position.[1][2] This distinction has significant implications for its physiological functions and behavioral outcomes. This technical guide provides an in-depth overview of the physiological functions of Pro8-OXT in marmosets, focusing on its role in social behavior, the underlying signaling pathways, and detailed experimental methodologies for its study.

Core Physiological Functions of Pro8-Oxytocin in Marmosets

The primary physiological functions of Pro8-OXT in marmosets revolve around the modulation of social behavior, particularly in the context of pair-bonding and prosociality.

Modulation of Pair-Bonding and Fidelity

Pro8-OXT plays a crucial role in maintaining established pair-bonds in marmosets by reducing behaviors that could threaten the stability of the pair.[1][2] Studies have shown that intranasal administration of Pro8-OXT, but not the consensus mammalian Leu8-OXT, facilitates fidelity in both male and female marmosets. This is achieved by decreasing the time spent in close proximity to and reducing sociosexual behaviors directed towards an opposite-sex stranger.[1][2][3] Interestingly, the behavioral manifestation of this effect differs between sexes. Females treated with Pro8-OXT show a clear preference for interacting with their established partner over a stranger.[2] In contrast, males treated with Pro8-OXT tend to reduce proximity to both their partner and a stranger, suggesting a more generalized reduction in social engagement in that context.[2]

Regulation of Prosocial Behavior

The influence of Pro8-OXT on prosocial behavior in marmosets is context-dependent. In a food-sharing task, marmosets spontaneously exhibit prosocial behavior, preferentially rewarding strangers over their established pairmates.[4][5] However, treatment with Pro8-OXT significantly reduces this prosociality towards strangers.[4][5] This suggests that Pro8-OXT may function to decrease social motivation towards individuals outside the established pair-bond, thereby reinforcing the exclusivity of the pair.[3]

Quantitative Data on this compound Effects

The following tables summarize the key quantitative findings from studies investigating the effects of Pro8-OXT in marmosets.

| Behavioral Measure | Treatment Group | Effect | Sex | Reference |

| Time in Proximity with Stranger | Pro8-OXT | Decreased | Female | |

| Pro8-OXT | Decreased (with both partner and stranger) | Male | [2] | |

| Sociosexual Behavior towards Stranger | Pro8-OXT | Reduced | Male & Female | [2][3] |

| Prosocial Food Sharing with Stranger | Pro8-OXT | Reduced | Not specified | [4] |

| In Vitro Signaling Parameter | Receptor | Ligand | Potency (EC50/IC50) | Efficacy (% of max response) | Reference |

| Gq Activation (Ca2+ mobilization) | Marmoset OTR | Pro8-OXT | Subnanomolar | More efficacious than Leu8-OXT | [6] |

| Human OTR | Pro8-OXT | No difference from Leu8-OXT | No difference from Leu8-OXT | [6] | |

| Membrane Hyperpolarization | Marmoset OTR | Pro8-OXT | Less potent than Leu8-OXT | Modestly less efficacious than Leu8-OXT | [6] |

| Human OTR | Pro8-OXT | Less potent than Leu8-OXT | Modestly less efficacious than Leu8-OXT | [6] | |

| Binding Affinity (AVPR1a) | Marmoset AVPR1a | Pro8-OXT | Lower affinity than AVP | Higher efficacy than AVP | [7][8][9] |

| Human AVPR1a | Pro8-OXT | Lower affinity than AVP | Less efficacious than AVP (partial agonist/antagonist) | [7][8][9][10] |

Signaling Pathways of the Marmoset Oxytocin Receptor

The physiological effects of Pro8-OXT are mediated through its interaction with the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[11][12] The marmoset OTR (mOTR) exhibits distinct signaling properties compared to the human OTR (hOTR).

Primary Signaling Cascade: Gq/PLC Pathway

The primary signaling pathway activated by the OTR is through coupling to Gq proteins.[11][12][13] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[14] This cascade is fundamental to many of the physiological actions of oxytocin, including smooth muscle contraction.[11][13] At the mOTR, Pro8-OXT is more efficacious in activating this Gq-mediated calcium mobilization compared to Leu8-OXT.[6]

Secondary Signaling and Ion Channel Modulation

In addition to Gq coupling, the OTR can also couple to Gi proteins, leading to the inhibition of adenylyl cyclase.[12] Furthermore, OTR activation can modulate the activity of ion channels. In both mOTR and hOTR expressing cells, oxytocin can induce membrane hyperpolarization, primarily through a Gq-dependent activation of calcium-activated potassium (K+) channels.[6] Leu8-OXT is more potent and slightly more efficacious than Pro8-OXT in inducing this hyperpolarization.[6]

Crosstalk with Vasopressin Receptors

Oxytocin can also exert its effects by binding to vasopressin receptors, particularly the vasopressin 1a receptor (AVPR1a).[7][10] There are significant species differences in this crosstalk. In marmosets, both Pro8-OXT and Leu8-OXT act as agonists at the AVPR1a, producing a more efficacious response than arginine vasopressin (AVP) itself.[7][8][9] This is in contrast to the human AVPR1a, where both oxytocin variants act as partial agonists and can even antagonize the effects of AVP.[7][8][9][10] This suggests that in marmosets, some of the behavioral effects of Pro8-OXT may be mediated through the vasopressin system.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of Pro8-OXT's functions. The following sections outline key experimental protocols.

Intranasal Administration of this compound

This protocol is adapted from studies investigating the behavioral effects of Pro8-OXT in marmosets.

1. Subjects:

-

Adult, pair-housed common marmosets (Callithrix jacchus).

-

Subjects should be acclimated to the experimental procedures.

2. Materials:

-

This compound (synthetic).

-

Sterile 0.9% saline.

-

Micropipette.

3. Drug Preparation:

-

Dissolve Pro8-OXT in sterile saline to the desired concentration (e.g., 40 IU/ml).

-

Prepare a vehicle control of sterile saline.

4. Administration Procedure:

-

Gently restrain the marmoset.

-

Using a micropipette, deliver a small volume (e.g., 50 µl) of the Pro8-OXT solution or vehicle into one nostril.

-

Alternate nostrils for subsequent administrations if required.

-

Allow a sufficient time for the peptide to take effect (e.g., 30-60 minutes) before behavioral testing.

Partner Preference Test

This behavioral paradigm is used to assess pair-bond strength and fidelity.

1. Apparatus:

-

A multi-chambered enclosure allowing the subject to choose between different stimulus animals.

-

Typically consists of a central choice area connected to side chambers housing the established partner and a novel stranger.

2. Procedure:

-

Place the subject animal in the central choice area.

-

Place the established partner in one side chamber and an opposite-sex stranger in the other.

-

Allow the subject to freely move between the chambers for a set duration (e.g., 30 minutes).

-

Record behaviors such as:

-

Time spent in proximity to each stimulus animal.

-

Frequency and duration of affiliative and sociosexual behaviors directed towards each stimulus animal.

-

3. Data Analysis:

-

Compare the behavioral measures between the partner and stranger conditions across different treatment groups (Pro8-OXT vs. vehicle).

Calcium Mobilization Assay

This in vitro assay is used to quantify the activation of the Gq signaling pathway.

1. Cell Culture:

-

Use a cell line (e.g., Chinese Hamster Ovary cells) stably expressing the marmoset oxytocin receptor (mOTR).

2. Materials:

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Pro8-OXT and Leu8-OXT.

-

Assay buffer.

-

Fluorometric imaging plate reader.

3. Procedure:

-

Plate the mOTR-expressing cells in a microplate.

-

Load the cells with the calcium-sensitive dye.

-

Add varying concentrations of Pro8-OXT or Leu8-OXT to the wells.

-

Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

4. Data Analysis:

-

Generate dose-response curves to determine the potency (EC50) and efficacy (Emax) of each ligand.

Conclusion

This compound in marmosets represents a fascinating example of neuropeptide evolution with tangible consequences for social behavior. Its unique effects on pair-bonding and prosociality, underpinned by distinct signaling properties at the marmoset oxytocin receptor, highlight the importance of studying species-specific neuroendocrine systems. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to further explore the physiological functions of Pro8-OXT and its potential as a therapeutic target for social deficits. The continued investigation into the Pro8-OXT system in marmosets will undoubtedly provide valuable insights into the neurobiology of social bonding and its disorders.

References

- 1. DigitalCommons@UNO - UNO Student Research and Creative Activity Fair: Pro8 variant of oxytocin facilitates fidelity in marmosets [digitalcommons.unomaha.edu]

- 2. Oxytocin facilitates fidelity in well-established marmoset pairs by reducing sociosexual behavior toward opposite-sex strangers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Marmosets treated with oxytocin are more socially attractive to their long-term mate [frontiersin.org]

- 4. unomaha.edu [unomaha.edu]

- 5. researchgate.net [researchgate.net]

- 6. A Comparison of the Ability of Leu8- and this compound to Regulate Intracellular Ca2+ and Ca2+-Activated K+ Channels at Human and Marmoset Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marm" by Aaryn Mustoe, Nancy A. Schulte et al. [digitalcommons.unomaha.edu]

- 8. researchgate.net [researchgate.net]

- 9. Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marmoset vasopressin 1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Leu8 and Pro8 oxytocin agonism differs across human, macaque, and marmoset vasopressin 1a receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. KEGG PATHWAY: map04921 [genome.jp]

- 14. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

Pro8-Oxytocin: A Comprehensive Technical Guide on its Role in Social Behavior and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Pro8-Oxytocin ([Pro⁸]-Oxytocin), a naturally occurring variant of the neuropeptide oxytocin found in New World monkeys.[1] this compound has garnered significant interest for its potential role in modulating social behavior and bonding, exhibiting distinct pharmacological properties compared to the canonical Leu8-Oxytocin found in most mammals, including humans.[2][3] This document details the current understanding of this compound, focusing on its receptor binding affinity, signaling pathways, and observed effects on social behaviors. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are outlined. Furthermore, signaling pathways and experimental workflows are visualized using detailed diagrams to facilitate a comprehensive understanding of its mechanism of action and research applications.

Introduction: The Significance of this compound

Oxytocin (OXT) is a nonapeptide hormone and neurotransmitter renowned for its critical role in social cognition and behavior, including maternal care, pair bonding, and social recognition.[4][5] The vast majority of mammalian species possess an OXT molecule with a leucine residue at the eighth position (Leu8-OXT).[2] However, several New World primate species, such as the common marmoset (Callithrix jacchus), express a variant with a proline substitution at this position, termed this compound (Pro8-OXT).[1][2] This subtle structural change has profound implications for the peptide's interaction with its receptors, leading to altered signaling and behavioral outcomes.[6][7]

The emergence of Pro8-OXT in species known for complex social structures, such as monogamy and cooperative breeding, has fueled speculation about its co-evolution with these traits.[1][3] Understanding the unique properties of Pro8-OXT is therefore crucial for elucidating the neurobiological underpinnings of social bonding and for the development of novel therapeutics targeting social deficits in psychiatric disorders like autism spectrum disorder and schizophrenia.[8][9]

Receptor Binding and Pharmacology

Pro8-OXT exerts its effects primarily through interaction with two G-protein coupled receptors: the oxytocin receptor (OXTR) and, to a lesser extent, the vasopressin 1a receptor (AVPR1a), where it can exhibit cross-reactivity.[1][3]

Binding Affinity at Oxytocin Receptors (OTR)

Studies have consistently shown that Pro8-OXT exhibits a higher binding affinity for primate OXTRs compared to Leu8-OXT.[6][10] This enhanced affinity is observed not only in species that endogenously express Pro8-OXT but also in those that express Leu8-OXT, including humans.[10]

Table 1: Competitive Binding Affinities (IC50, nM) of Oxytocin Ligands at Primate Oxytocin Receptors [10]

| Ligand | Marmoset OTR | Macaque OTR | Titi Monkey OTR | Human OTR |

| This compound | 150 | 40 | 190 | 20 |

| Leu8-Oxytocin | 400 | 70 | 960 | 90 |

| Arginine Vasopressin (AVP) | 2900 | 460 | 3900 | 520 |

Data presented as IC50 values (nM), where a lower value indicates higher binding affinity.

Binding Affinity at Vasopressin 1a Receptors (AVPR1a)

The interaction of Pro8-OXT with AVPR1a is more complex and species-dependent. While Arginine Vasopressin (AVP) consistently shows the highest affinity for its own receptor, both Pro8-OXT and Leu8-OXT can bind to AVPR1a, suggesting a potential for crosstalk between the oxytocin and vasopressin systems.[3]

Table 2: Competitive Binding Affinities (Ki, nM) of Oxytocin Ligands at Primate Vasopressin 1a Receptors [3]

| Ligand | Human AVPR1a | Macaque AVPR1a | Marmoset AVPR1a |

| Arginine Vasopressin (AVP) | 2.3 ± 0.4 | 2.1 ± 0.3 | 2.8 ± 0.5 |

| This compound | 126 ± 20 | 115 ± 18 | 1122 ± 180 |

| Leu8-Oxytocin | 100 ± 15 | 105 ± 16 | 1025 ± 164 |

Data presented as Ki values (nM) ± SEM. A lower value indicates higher binding affinity.

Intracellular Signaling Pathways

Upon binding to its receptor, Pro8-OXT initiates a cascade of intracellular signaling events. The OXTR is known to couple to multiple G-proteins, primarily Gq and Gi/o, leading to diverse downstream effects.[2]

Gq-Mediated Pathway and Calcium Mobilization

The canonical signaling pathway for the OXTR involves coupling to the Gq alpha subunit of the heterotrimeric G-protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[2][11] This increase in intracellular Ca2+ is a key event in many of oxytocin's physiological effects.

Pro8-OXT is a more potent and efficacious agonist for Gq-mediated calcium signaling at primate OXTRs compared to Leu8-OXT.[6][7]

Table 3: Potency (EC50, pM) for Calcium Mobilization at Primate Oxytocin Receptors [10]

| Ligand | Marmoset OTR | Macaque OTR | Titi Monkey OTR | Human OTR |

| This compound | 50 | 1340 | 600 | 70 |

| Leu8-Oxytocin | 160 | 2100 | 1000 | 130 |

| Arginine Vasopressin (AVP) | 430 | 7800 | 4900 | 230 |

Data presented as EC50 values (pM), where a lower value indicates higher potency.

Gi-Mediated Pathway and Modulation of Neuronal Activity

The OXTR can also couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[2] Furthermore, the Gβγ subunits released from Gi/o activation can directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a reduction in neuronal excitability.[2] Interestingly, studies suggest that Leu8-OT-induced hyperpolarization is partially sensitive to pertussis toxin (PTX), a Gi/o inhibitor, whereas the response to Pro8-OT is largely PTX-insensitive, indicating a primary reliance on the Gq pathway for this effect.[2]

Role in Social Behavior and Bonding

The enhanced potency of Pro8-OXT at the OXTR suggests it could have more pronounced effects on social behaviors. While direct comparative studies in primates are limited, research in rodent models provides valuable insights.

Pro-Social Effects in Rodent Models

Intracerebroventricular (i.c.v.) administration of oxytocin in rodents has been shown to facilitate social preference and reverse stress-induced social avoidance.[4] Functional studies have demonstrated that Pro8-OXT elicits stronger behavioral effects than Leu8-OXT.[1] For instance, Pro8-OXT has been shown to promote parental care in rats.[1]

Experimental Protocols for Assessing Social Behavior

This assay is used to assess an animal's inclination to interact with a novel conspecific versus a novel object.

-

Apparatus: A three-chambered box with a central chamber and two side chambers.

-

Procedure:

-

Habituation: The test animal is placed in the central chamber and allowed to explore all three empty chambers for a set period (e.g., 10 minutes).

-

Sociability Phase: A novel, unfamiliar conspecific (Stranger 1) is placed in a wire cage in one of the side chambers, and a novel object is placed in a similar cage in the opposite chamber. The test animal is returned to the central chamber and given access to all three chambers.

-

Data Collection: The time spent in each side chamber and the time spent actively sniffing each cage are recorded for a defined period (e.g., 10 minutes).

-

-

Endpoint: A significantly greater amount of time spent interacting with the conspecific compared to the object indicates normal social preference. Pro8-OXT or other test compounds can be administered prior to the test to assess their effects on this preference.

Implications for Drug Development

The distinct pharmacological profile of Pro8-OXT makes it a compelling molecule for therapeutic development. Its enhanced potency and efficacy at the human OXTR suggest that it, or peptidomimetics designed to replicate its binding and signaling properties, could be more effective than Leu8-OXT in treating social deficits.

Key considerations for drug development include:

-

Blood-Brain Barrier Penetration: Like Leu8-OXT, Pro8-OXT is a peptide and has limited ability to cross the blood-brain barrier.[12] Novel delivery systems, such as intranasal administration or the use of carrier molecules, are necessary for central nervous system targeting.[13]

-

Selectivity: While Pro8-OXT shows higher affinity for the OXTR, its cross-reactivity at the AVPR1a needs to be considered, as this could lead to off-target effects.[3] Designing analogs with greater selectivity for the OXTR is a key objective.

-

Pharmacokinetics: The plasma half-life of oxytocin is short, typically in the range of 3-5 minutes, being rapidly metabolized in the liver and kidneys.[14][15] Modifications to the peptide structure could improve its stability and pharmacokinetic profile.

Conclusion